molecular formula C8H16N2 B2452035 (8R,8As)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-amine CAS No. 1993250-73-9

(8R,8As)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-amine

Cat. No.: B2452035
CAS No.: 1993250-73-9
M. Wt: 140.23
InChI Key: SHXUPEAVNUWGDU-SFYZADRCSA-N
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Description

(8R,8As)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-amine is a bicyclic amine compound with a unique structure that includes an indolizidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,8As)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of a suitable precursor, such as an indolizidine derivative, using hydrogenation techniques. The reaction conditions often include the use of catalysts like palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(8R,8As)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to fully saturated amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the indolizidine core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydride) are used.

Major Products

The major products formed from these reactions include various functionalized indolizidine derivatives, which can be further utilized in synthetic applications.

Scientific Research Applications

Chemistry

In chemistry, (8R,8As)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-amine is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential biological activity. It serves as a scaffold for the development of bioactive molecules that can interact with specific biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a lead compound for the development of new drugs, particularly those targeting neurological disorders.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable for the production of high-performance polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (8R,8As)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indolizidine: The parent structure of (8R,8As)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-amine.

    Pyrrolizidine: Another bicyclic amine with a similar structure but different biological activity.

    Quinolizidine: A related compound with a different ring structure and distinct properties.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of an amine group at the 8-position. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(8R,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-7-3-1-5-10-6-2-4-8(7)10/h7-8H,1-6,9H2/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXUPEAVNUWGDU-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CCCN2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]2CCCN2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1993250-73-9
Record name rac-(8R,8aS)-octahydroindolizin-8-amine
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